Introduction: A Trifunctional Building Block for Advanced Synthesis
Introduction: A Trifunctional Building Block for Advanced Synthesis
An In-Depth Technical Guide to Dimethyl 5-isocyanatoisophthalate
Dimethyl 5-isocyanatoisophthalate is a specialized aromatic compound distinguished by its unique trifunctional architecture. Possessing a highly reactive isocyanate group and two methyl ester functionalities on a central benzene ring, it serves as a versatile and pivotal building block in polymer chemistry, materials science, and pharmaceutical development. The strategic positioning of these groups allows for controlled, sequential reactions, making it an invaluable intermediate for constructing complex molecular architectures. The electron-withdrawing nature of the dual ester groups significantly enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its utility as a powerful crosslinking agent and a monomer for high-performance polymers such as polyurethanes and polyureas. This guide provides a comprehensive technical overview of its structure, properties, reactivity, and applications for professionals in research and development.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is rooted in its structure and standardized identifiers. Dimethyl 5-isocyanatoisophthalate is systematically named dimethyl 5-isocyanatobenzene-1,3-dicarboxylate.[1][2] Its structure is characterized by a 1,3,5-trisubstituted benzene ring.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 46828-05-1 | [3][4] |
| Molecular Formula | C₁₁H₉NO₅ | [3][4] |
| Molecular Weight | 235.19 g/mol | [1][4] |
| IUPAC Name | dimethyl 5-isocyanatobenzene-1,3-dicarboxylate | [1][2] |
| Synonyms | 3,5-Bis(methoxycarbonyl)phenyl isocyanate | [1][3] |
| Purity | Typically ≥97-98% | [4] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Substituent Nodes sub1 [label="C(=O)OCH₃"]; sub3 [label="C(=O)OCH₃"]; sub5 [label="N=C=O"]; H2 [label="H"]; H4 [label="H"]; H6 [label="H"]; // Benzene Ring Edges (Aromatic) C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; // Substituent Edges C1 -- sub1; C3 -- sub3; C5 -- sub5; C2 -- H2; C4 -- H4; C6 -- H6; // Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; sub1 [pos="0,2.2!"]; sub3 [pos="-1.74,-1!"]; sub5 [pos="1.74,-1!"]; H2 [pos="-1.5,1!"]; H4 [pos="0,-2!"]; H6 [pos="1.5,1!"];
}
Caption: Chemical structure of Dimethyl 5-isocyanatoisophthalate.
Core Reactivity of the Isocyanate Group
The utility of Dimethyl 5-isocyanatoisophthalate is dominated by the chemistry of its isocyanate (–N=C=O) functional group. The carbon atom in this group is highly electrophilic and readily reacts with a wide range of nucleophiles.[5] This reactivity is the basis for its function in polymerization and crosslinking. The primary reactions include:
-
Reaction with Alcohols: Forms a stable urethane linkage. This is the foundational reaction for the synthesis of polyurethanes when di-isocyanates react with polyols.[5]
-
Reaction with Amines: Reacts rapidly with primary and secondary amines to yield urea linkages.[5][6] This reaction is generally faster than the reaction with alcohols.[6][7]
-
Reaction with Water: Reacts with water to form an unstable carbamic acid, which subsequently decomposes into a primary amine and carbon dioxide gas.[5][6] This reaction is exploited in the production of polyurethane foams, where CO₂ acts as the blowing agent.[5]
The presence of two electron-withdrawing methyl ester groups on the aromatic ring further activates the isocyanate group, increasing its reactivity towards nucleophiles compared to isocyanates on less substituted rings.[8]
Caption: Proposed synthesis workflow for the target molecule.
Applications in Research and Development
The trifunctional nature of Dimethyl 5-isocyanatoisophthalate makes it a highly valuable intermediate in several fields:
-
Polymer and Materials Science: As a monofunctional isocyanate with two additional ester groups, it can be used as a chain terminator or a modifying agent in polyurethane synthesis to control molecular weight and introduce specific functionalities. The ester groups can be hydrolyzed post-polymerization to carboxylic acids, creating ionomers or polymers with altered solubility and properties. It also serves as a crosslinking agent for systems containing hydroxyl or amine groups, enhancing mechanical strength, thermal stability, and chemical resistance. [9][10]* Drug Development and Medicinal Chemistry: Isocyanates are used to link molecules together. This compound can act as a versatile linker for conjugating drugs to targeting moieties or carrier molecules. The carbamate (urethane) linkage formed is generally stable under physiological conditions. [8]While direct applications are proprietary, related isophthalate structures are critical intermediates in synthesizing high-value medical products like non-ionic X-ray contrast agents. [11][12]This underscores the importance of the isophthalate scaffold in developing biocompatible molecules.
Experimental Protocol: Synthesis of a Urethane Derivative
This protocol provides a representative method for reacting Dimethyl 5-isocyanatoisophthalate with a primary alcohol to demonstrate the formation of a urethane linkage. This procedure is foundational and should be adapted based on the specific alcohol used.
Objective: To synthesize Dimethyl 5-(benzyloxycarbonylamino)isophthalate from Dimethyl 5-isocyanatoisophthalate and benzyl alcohol.
Materials:
-
Dimethyl 5-isocyanatoisophthalate (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (catalyst, optional, ~0.1 mol%)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Dissolve Dimethyl 5-isocyanatoisophthalate (1.0 eq) in anhydrous toluene.
-
Nucleophile Addition: To the stirring solution, add benzyl alcohol (1.05 eq) dropwise via syringe at room temperature.
-
Catalysis (Optional): For less reactive alcohols or to accelerate the reaction, a catalytic amount of dibutyltin dilaurate can be added.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urethane product.
Spectroscopic and Analytical Characterization
Precise characterization is essential for verifying the structure and purity of the compound. The following data are predicted based on the known spectroscopic behavior of its constituent functional groups. [13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
| IR Spectroscopy | N=C=O Stretch (Isocyanate) | 2250 - 2275 cm⁻¹ (Strong, Sharp) |
| C=O Stretch (Ester) | ~1730 cm⁻¹ (Strong) | |
| C-O Stretch (Ester) | 1200 - 1300 cm⁻¹ (Strong) | |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm |
| Methyl Protons (-OCH₃) | δ ~3.9 ppm (Singlet, 6H) | |
| ¹³C NMR | Isocyanate Carbon (-NC O) | δ ~125 ppm |
| Ester Carbonyl (C =O) | δ ~165 ppm | |
| Aromatic Carbons | δ 120 - 140 ppm | |
| Methyl Carbon (-OC H₃) | δ ~52 ppm | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 235.05 |
Safety and Handling
Isocyanates as a class of compounds are potent sensitizers and require careful handling in a well-ventilated area, preferably a chemical fume hood. [15] Causality of Hazards: The high reactivity of the isocyanate group with nucleophiles extends to biological macromolecules. Inhalation can lead to respiratory sensitization as the isocyanate reacts with amine and hydroxyl groups in lung tissue proteins. [8]Skin contact can cause irritation and dermatitis for the same reason. [3]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Source: Notified C&L[3] |
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [16]* Avoid breathing vapors or mists. [16]* Keep away from moisture, as it reacts with water to release CO₂ gas, which can cause pressure buildup in sealed containers. [5][15]* Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1][17] First Aid Measures:
-
Inhalation: Move the person to fresh air and seek immediate medical attention. [16]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [16]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [16]
Conclusion
Dimethyl 5-isocyanatoisophthalate stands out as a specialty chemical with significant potential. Its value is derived directly from its molecular structure: a highly reactive isocyanate group electronically activated by two ester groups that can also participate in subsequent chemical transformations. This design makes it an ideal candidate for creating advanced polymers with tailored properties and for serving as a versatile linker in complex organic synthesis. For researchers and developers, a thorough understanding of its reactivity and safe handling is paramount to unlocking its full potential in creating next-generation materials and therapeutics.
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